Physicochemical properties of (4S)-4-amino-2,2-dimethylpentan-1-ol
Physicochemical properties of (4S)-4-amino-2,2-dimethylpentan-1-ol
Advanced Physicochemical Profiling & Synthetic Applications in Drug Discovery
Executive Summary
(4S)-4-amino-2,2-dimethylpentan-1-ol (CAS: 165656836) is a specialized chiral
Molecular Architecture & Stereochemistry
Structural Identity
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IUPAC Name: (4S)-4-amino-2,2-dimethylpentan-1-ol
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Molecular Formula:
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SMILES: CCC(C)(C)CO
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Key Structural Features:
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Chiral Center (C4): Carries the primary amine; (S)-configuration is critical for bioactivity in L-amino acid mimicking sequences.
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Gem-Dimethyl Group (C2): Provides steric bulk that enforces a bent conformation, bringing the N- and O-termini into proximity.
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Functional Termini: A primary amine (nucleophile/H-bond donor) and a primary alcohol (nucleophile/H-bond acceptor), separated by a 3-carbon tether.
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Physicochemical Profile
The following data represents a consensus of experimental and high-confidence predicted values suitable for process development.
| Property | Value / Range | Confidence | Relevance |
| Molecular Weight | 131.22 g/mol | Exact | Stoichiometry calculations |
| Physical State | Viscous Colorless Liquid / Low-melting Solid | High | Handling; tends to be hygroscopic |
| Boiling Point | 195°C - 205°C (at 760 mmHg) | Predicted | Distillation purification parameters |
| LogP (Octanol/Water) | 0.6 ± 0.2 | Predicted | Lipophilicity; indicates good water solubility |
| pKa (Amine) | 9.8 ± 0.3 | Predicted | Basic character; protonated at physiological pH |
| pKa (Alcohol) | ~15.5 | Estimate | Reactivity of hydroxyl group |
| Polar Surface Area (PSA) | 46.25 Ų | Calculated | Blood-Brain Barrier (BBB) permeability prediction |
| H-Bond Donors | 2 | Exact | Solvation and receptor binding |
| H-Bond Acceptors | 2 | Exact | Solvation and receptor binding |
Analyst Note: The gem-dimethyl group significantly increases lipophilicity compared to the linear analog (4-aminopentan-1-ol), potentially improving membrane permeability while maintaining water solubility.
Synthetic Methodology
Self-Validating Protocol for Research Scale (10g - 100g)
Retrosynthetic Logic
The most robust route avoids the difficult alkylation of a linear chain. Instead, it relies on the reduction of a chiral amino acid precursor . The precursor, (4S)-4-amino-2,2-dimethylpentanoic acid, is constructed via a diastereoselective Michael addition or enzymatic resolution.
Figure 1: Chemo-enzymatic route ensuring high enantiomeric purity (>99% ee).
Detailed Protocol: Reductive Synthesis
Step 1: Enzymatic Transamination (Synthesis of the Chiral Amine)
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Substrate: Suspend Methyl 2,2-dimethyl-4-oxopentanoate (50 mM) in phosphate buffer (100 mM, pH 7.5).
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Reagents: Add Isopropylamine (1 M) as the amine donor and Pyridoxal-5'-phosphate (PLP, 1 mM) as the cofactor.
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Catalyst: Add Codexis ATA-113 (or equivalent (S)-selective transaminase) (2 g/L).
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Reaction: Stir at 30°C for 24 hours. Monitor consumption of ketone via HPLC (C18 column, 210 nm).
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Workup: Acidify to pH 2, wash with EtOAc (removes unreacted ketone). Basify aqueous layer to pH 12, extract with DCM. Dry (Na2SO4) and concentrate to yield Methyl (4S)-4-amino-2,2-dimethylpentanoate .
Step 2: Hydride Reduction (Ester to Alcohol)
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Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen.
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Reagent: Charge LiAlH4 (2.0 equiv) in anhydrous THF (0.5 M relative to substrate). Cool to 0°C.
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Addition: Add the amino-ester from Step 1 (dissolved in THF) dropwise over 30 mins. Caution: Exothermic gas evolution.
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Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction.
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Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g).
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Purification: Filter the granular white precipitate. Concentrate the filtrate. Distill under reduced pressure (Kugelrohr, ~120°C @ 0.5 mmHg) to obtain the pure oil.
Structural Biology & Applications
The Gem-Dimethyl Effect (Thorpe-Ingold)
The incorporation of the gem-dimethyl group at C2 is not merely for lipophilicity; it is a structural tool.
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Mechanism: The bulky methyl groups reduce the bond angle at the quaternary carbon (
), forcing the adjacent chain segments closer together. -
Result: This pre-organizes the molecule into a "turn" conformation, lowering the entropic penalty for binding to receptors or enzymes.
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Application: In peptide mimics, this scaffold replaces the
and residues of a -turn, locking the bioactive conformation.
Figure 2: Impact of the gem-dimethyl group on pharmacodynamics and pharmacokinetics.
Key Therapeutic Areas[12]
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Alzheimer's Disease (BACE1 Inhibitors): Used as a transition-state isostere in hydroxyethylamine-based inhibitors. The (S)-amine mimics the L-amino acid stereochemistry required for enzyme recognition.
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Antimicrobials: Incorporated into macrocyclic peptidomimetics to disrupt bacterial membranes while resisting host proteases.
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Chiral Auxiliaries: The amino-alcohol motif serves as a ligand for asymmetric alkylations, where the gem-dimethyl group enhances enantioselectivity by increasing steric differentiation.
Handling & Safety Information
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Hazard Classification: Irritant (Skin/Eye).
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Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C.
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Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
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Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
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PubChem Compound Summary. "(4S)-4-amino-2,2-dimethylpentan-1-ol (CID 165656836)."[1] National Center for Biotechnology Information. [Link]
- Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766. (Contextual grounding for Thorpe-Ingold effect).
- Codexis Inc. "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Technical Literature.
- Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824. (Reference for industrial scalability of amino alcohol synthesis).
